molecular formula C17H17N3OS B6440912 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549023-00-7

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440912
CAS No.: 2549023-00-7
M. Wt: 311.4 g/mol
InChI Key: PMVCRJQFWIHCSL-UHFFFAOYSA-N
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Description

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a complex organic compound that features a benzothiophene moiety, an azetidine ring, and a pyrazole ringThe presence of multiple heterocyclic rings in its structure suggests diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized derivatives with potential biological activity.

Scientific Research Applications

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has been studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The azetidine and pyrazole rings contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole include:

The uniqueness of this compound lies in its combination of these three heterocyclic rings, which imparts a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-7-18-20(8-12)11-13-9-19(10-13)17(21)16-6-14-4-2-3-5-15(14)22-16/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVCRJQFWIHCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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